N-[2-[(1S)-5-bromo-6-prop-2-enoxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide

Catalog No.
S3721267
CAS No.
196597-85-0
M.F
C17H22BrNO2
M. Wt
352.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-[(1S)-5-bromo-6-prop-2-enoxy-2,3-dihydro-1H-i...

CAS Number

196597-85-0

Product Name

N-[2-[(1S)-5-bromo-6-prop-2-enoxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide

IUPAC Name

N-[2-[(1S)-5-bromo-6-prop-2-enoxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide

Molecular Formula

C17H22BrNO2

Molecular Weight

352.3 g/mol

InChI

InChI=1S/C17H22BrNO2/c1-3-9-21-16-11-14-12(7-8-19-17(20)4-2)5-6-13(14)10-15(16)18/h3,10-12H,1,4-9H2,2H3,(H,19,20)/t12-/m0/s1

InChI Key

RUNQVOLEGAUOFH-LBPRGKRZSA-N

SMILES

CCC(=O)NCCC1CCC2=CC(=C(C=C12)OCC=C)Br

Canonical SMILES

CCC(=O)NCCC1CCC2=CC(=C(C=C12)OCC=C)Br

Isomeric SMILES

CCC(=O)NCC[C@@H]1CCC2=CC(=C(C=C12)OCC=C)Br

N-[2-[(1S)-5-bromo-6-prop-2-enoxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide is a synthetic compound classified as an indene derivative. It features a complex structure that includes a propionamide group linked to a substituted indene moiety, characterized by the presence of a bromine atom and an ethyl chain. The molecular formula for this compound is C17H22BrNO2, with a molecular weight of approximately 352.3 g/mol. It appears as a white to light beige powder and is soluble in organic solvents such as methanol and dimethyl sulfoxide, but insoluble in water .

The primary reaction pathway for synthesizing N-[2-[(1S)-5-bromo-6-prop-2-enoxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide involves the condensation of 5-bromo-2,3-dihydroinden-1-one with (2-bromoethyl)acrylate. This is followed by a reduction step using sodium borohydride to yield the final product. The compound can also undergo various substitution reactions due to the presence of reactive functional groups within its structure .

N-[2-[(1S)-5-bromo-6-prop-2-enoxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide exhibits significant biological activity, particularly in the field of oncology. Studies have shown that it possesses potent antitumor properties, effectively inducing apoptosis in cancer cells both in vitro and in vivo. Additionally, it has demonstrated promising antiviral and antibacterial activities, suggesting potential applications beyond cancer treatment, including agricultural biotechnology .

The synthesis of N-[2-[(1S)-5-bromo-6-prop-2-enoxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide typically involves several steps:

  • Condensation Reaction: The initial step involves the reaction between 5-bromo-2,3-dihydroinden-1-one and (2-bromoethyl)acrylate.
  • Reduction: The resulting product from the condensation is then reduced using sodium borohydride to form the desired amide.
  • Purification: The final product is purified through techniques like recrystallization or chromatography to achieve high purity levels suitable for biological testing .

This compound has potential applications in various fields:

  • Pharmaceuticals: Primarily investigated for its antitumor properties in cancer therapy.
  • Agriculture: Its antibacterial and antiviral properties may be harnessed for developing new agricultural products.
  • Biotechnology: Potential uses in biotechnological applications due to its unique chemical structure and biological activity .

Interaction studies of N-[2-[(1S)-5-bromo-6-prop-2-enoxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide have focused on its mechanisms of action against cancer cells. Research indicates that it may interact with specific cellular pathways involved in cell proliferation and apoptosis. Further studies are necessary to elucidate its precise interactions at the molecular level and its potential synergistic effects when combined with other therapeutic agents .

Several compounds share structural or functional similarities with N-[2-[(1S)-5-bromo-6-prop-2-enoxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide:

Compound NameStructural FeaturesBiological Activity
5-BromoindoleIndole structure with bromine substitutionAntitumor activity
6-MethoxyindoleIndole structure with methoxy groupAntidepressant properties
Propanamide derivativesVarious substitutions on propanamide backboneDiverse biological activities

Uniqueness: N-[2-[(1S)-5-bromo-6-prop-2-enoxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide stands out due to its specific brominated indene structure combined with a propionamide moiety, which confers distinct biological properties not observed in other similar compounds .

XLogP3

4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

351.08339 g/mol

Monoisotopic Mass

351.08339 g/mol

Heavy Atom Count

21

Dates

Last modified: 04-14-2024

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